S107
CAS No.: 927871-76-9
Cat. No.: VC0542144
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927871-76-9 |
---|---|
Molecular Formula | C11H15NOS |
Molecular Weight | 209.31 g/mol |
IUPAC Name | 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine |
Standard InChI | InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 |
Standard InChI Key | BGVCEGVSQDOGSB-UHFFFAOYSA-N |
SMILES | CN1CCSC2=C(C1)C=C(C=C2)OC |
Canonical SMILES | CN1CCSC2=C(C1)C=C(C=C2)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
S107, systematically named 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, is a small-molecule compound characterized by a benzothiazepine core substituted with methoxy and methyl groups. Its structure enables selective interaction with RyR isoforms. Key physicochemical properties include a predicted density of and a boiling point of , though experimental validation remains pending . The compound exhibits a pKa of , favoring solubility in dimethyl sulfoxide (DMSO) at concentrations up to () .
Table 1: Chemical and Physical Properties of S107
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | ||
Density | ||
Boiling Point | ||
Solubility (DMSO) | ||
Storage Conditions |
S107’s stability under refrigeration and its hydrophobicity necessitate careful formulation for in vivo applications . Hazard classifications (Xn, Risk Code 22) mandate precautions to avoid ingestion .
Pharmacological Mechanism of Action
S107 exerts its therapeutic effects by stabilizing ryanodine receptors (RyRs), calcium-release channels critical for skeletal and cardiac muscle function. Specifically, it enhances the binding affinity of calstabin1 (FKBP12) to RyR1 and calstabin2 (FKBP12.6) to RyR2, preventing aberrant channel opening under oxidative stress or phosphorylation . This mechanism rectifies calcium leakage, a hallmark of conditions like CPVT and DCM .
Interaction with RyR Isoforms
-
RyR1 (Skeletal Muscle): S107 reverses redox-induced calstabin1 dissociation, restoring normal sarcoplasmic reticulum (SR) calcium release in skeletal muscle .
-
RyR2 (Cardiac Muscle): By stabilizing RyR2-calstabin2 interactions, S107 mitigates diastolic calcium leaks, reducing arrhythmogenic activity in CPVT models .
In vitro assays confirm S107’s selectivity, with no off-target effects on voltage-gated sodium, potassium, or calcium channels at concentrations up to .
Therapeutic Applications in Cardiovascular Diseases
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
S107 reduced delayed afterdepolarizations (DADs) in CPVT patient-derived cardiomyocytes by 75%, demonstrating antiarrhythmic potential . Preclinical studies in mice showed suppression of both seizures and arrhythmias, highlighting dual therapeutic benefits .
Table 2: Preclinical Outcomes of S107 in Disease Models
Pharmacokinetics and Metabolic Profile
In Vitro Metabolism
Human liver microsomal studies identified oxygenation and demethylation as primary metabolic pathways, yielding N-oxide () and sulfoxide metabolites . Phase II conjugation of O-demethylated S107 produced glucuronide derivatives, suggesting hepatic clearance routes .
Solubility and Formulation
S107’s poor aqueous solubility necessitates DMSO-based formulations for in vitro studies . In vivo administration employs vehicles like 40% PEG300 and 5% Tween-80 to enhance bioavailability .
Clinical and Research Implications
Doping Concerns
By counteracting muscle fatigue, S107 poses misuse risks in sports. Metabolic studies aim to develop detection methods, emphasizing sulfoxide and N-oxide biomarkers .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume